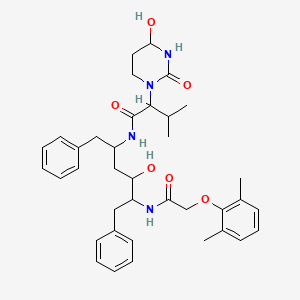
Lopinavir Metabolite M-3/M-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lopinavir Metabolite M-3/M-4 is a major metabolite of the HIV-1 protease inhibitor, Lopinavir. This compound is primarily used in research settings to understand the pharmacokinetics and pharmacodynamics of Lopinavir, which is commonly used in combination with Ritonavir to treat HIV-1 infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lopinavir Metabolite M-3/M-4 involves multiple steps, starting from the parent compound, Lopinavir. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups to the parent compound.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Purification: Use of chromatographic techniques to isolate the desired metabolite.
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research. the methods used in laboratory settings can be scaled up for industrial production, involving large-scale reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Lopinavir Metabolite M-3/M-4 undergoes several types of chemical reactions, including:
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are used to study the metabolic pathways and pharmacological effects of the parent compound .
Wissenschaftliche Forschungsanwendungen
Lopinavir Metabolite M-3/M-4 has several scientific research applications, including:
Chemistry: Used to study the metabolic pathways and chemical properties of Lopinavir.
Biology: Used to understand the biological effects and interactions of Lopinavir in cellular systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to optimize the therapeutic use of Lopinavir.
Industry: Used in the development of analytical methods for the detection and quantification of Lopinavir and its metabolites
Wirkmechanismus
Lopinavir Metabolite M-3/M-4 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. The metabolite binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The molecular targets and pathways involved include the HIV-1 protease enzyme and the associated viral replication machinery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Lopinavir Metabolite M-3/M-4 include:
Lopinavir Metabolite M-1: Another major metabolite of Lopinavir with similar inhibitory effects on HIV-1 protease.
Ritonavir: Often used in combination with Lopinavir to enhance its bioavailability and antiviral activity.
Saquinavir: Another HIV-1 protease inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Lopinavir. Its study provides valuable insights into the metabolism and optimization of HIV-1 protease inhibitors .
Eigenschaften
IUPAC Name |
N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHMHYHYDFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
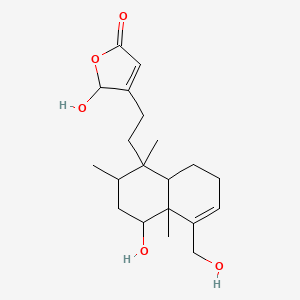
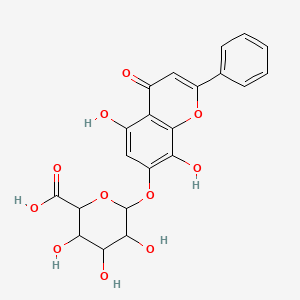
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
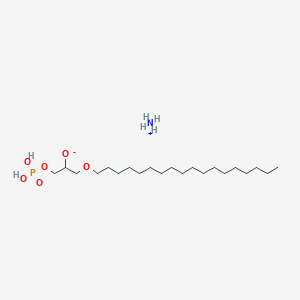
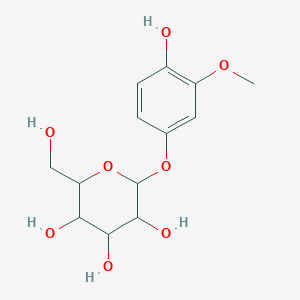
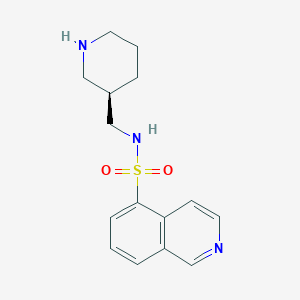
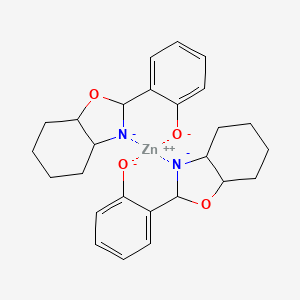
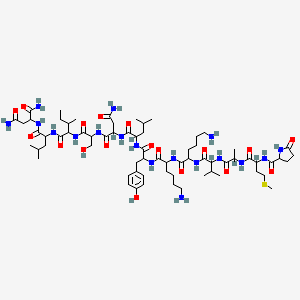
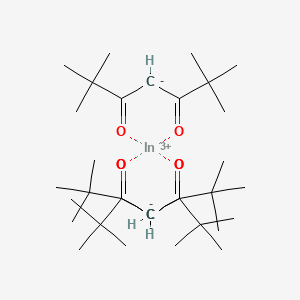
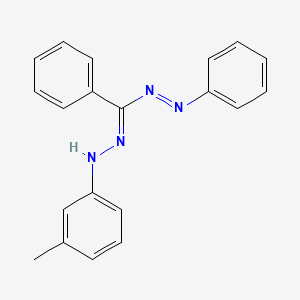
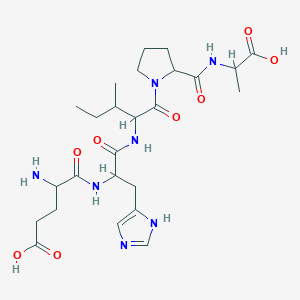
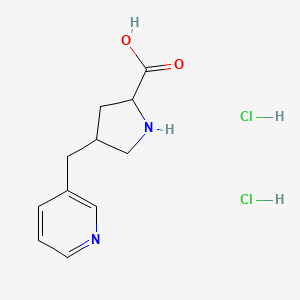
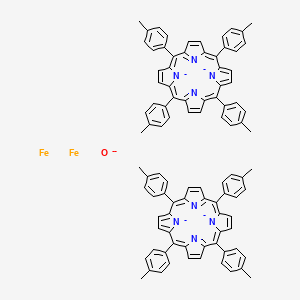
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
